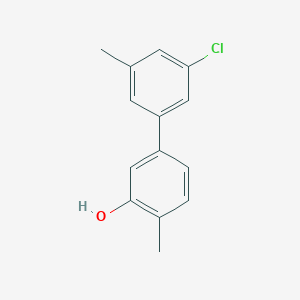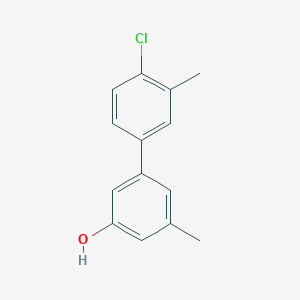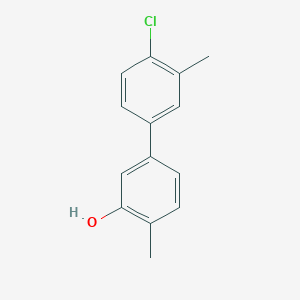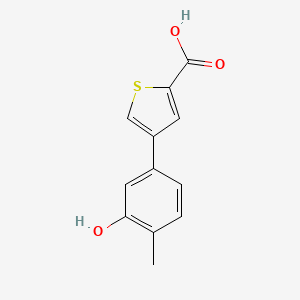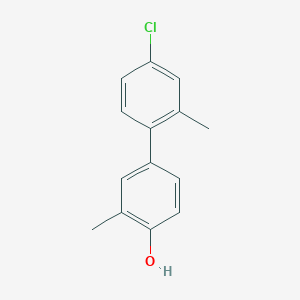
4-(4-Chloro-2-methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is a synthetic compound used in a variety of laboratory experiments. It is an aromatic compound that belongs to the class of phenols, which are organic compounds containing a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. 4-(4-Chloro-2-methylphenyl)-2-methylphenol is used as a reagent in various laboratory experiments, including synthesis, chromatography, and spectroscopy. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is used in a variety of scientific research applications, including synthesis, chromatography, and spectroscopy. It is used as a reagent in organic synthesis reactions, such as the Friedel-Crafts alkylation reaction, as well as in chromatography techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). Additionally, 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is used in spectroscopy techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is not yet fully understood. However, it is known that the compound is an aromatic compound and is capable of undergoing various chemical reactions, including the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is converted to an alkyl cation, which then reacts with the aromatic compound to form the desired product. Additionally, 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) is capable of undergoing other reactions, such as the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) are not yet fully understood. However, it is known that the compound is capable of undergoing various chemical reactions, which could potentially lead to the formation of other compounds with unknown biochemical and physiological effects. Therefore, further research is needed to better understand the biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%).
Advantages and Limitations for Lab Experiments
4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and widely available. Additionally, it is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is limited in its ability to undergo certain chemical reactions, such as the Grignard reaction, and it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%). One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential for the compound to undergo other chemical reactions, such as the Grignard reaction. Additionally, further research could be conducted to explore the potential applications of the compound in various scientific research fields, such as chromatography and spectroscopy. Finally, further research could be conducted to explore the potential for the compound to be used in the synthesis of other compounds.
Synthesis Methods
4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In this reaction, the alkyl halide is converted to an alkyl cation, which then reacts with the aromatic compound to form the desired product. Other methods for synthesizing 4-(4-Chloro-2-methylphenyl)-2-methylphenol (95%) include the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-8-12(15)4-5-13(9)11-3-6-14(16)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCTBUHJDDSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683862 |
Source


|
| Record name | 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-80-0 |
Source


|
| Record name | 4'-Chloro-2',3-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





